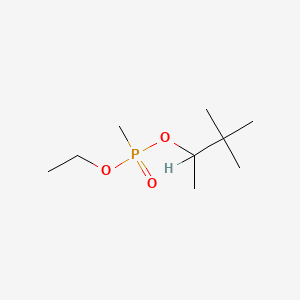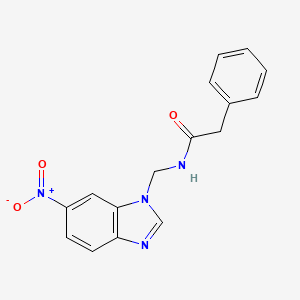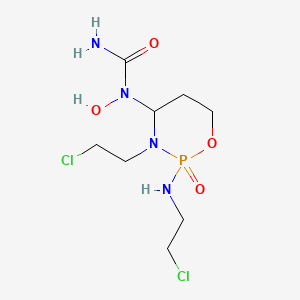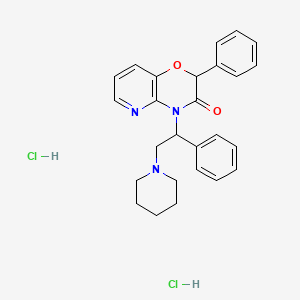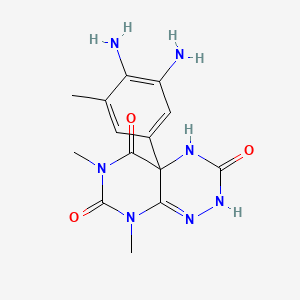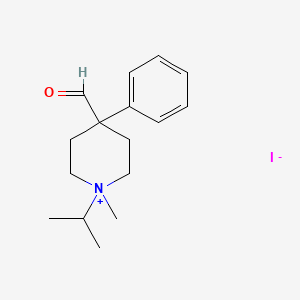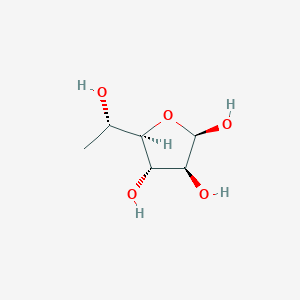
Dilithium N-acetyl-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium N-acetyl-L-glutamate is a chemical compound with the molecular formula C7H9Li2NO5 It is a derivative of N-acetyl-L-glutamate, which plays a crucial role in the urea cycle by activating carbamoyl phosphate synthetase I
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium N-acetyl-L-glutamate typically involves the reaction of N-acetyl-L-glutamate with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale. The crystallization process is optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Dilithium N-acetyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides, while substitution reactions may produce corresponding acetyl-glutamate salts with different cations.
科学研究应用
Dilithium N-acetyl-L-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism of action of Dilithium N-acetyl-L-glutamate involves its role as an activator of carbamoyl phosphate synthetase I, an enzyme critical for the urea cycle. By binding to the enzyme, it enhances its activity, facilitating the conversion of ammonia to urea. This process is essential for detoxifying ammonia in the body. The molecular targets include the active sites of the enzyme, and the pathways involved are primarily related to nitrogen metabolism.
相似化合物的比较
Similar Compounds
N-acetyl-L-glutamate: The parent compound, which also activates carbamoyl phosphate synthetase I.
N-acetyl-L-aspartate: Another acetylated amino acid derivative with different biological functions.
Lithium salts of other amino acids: Compounds like lithium aspartate and lithium glutamate.
Uniqueness
Dilithium N-acetyl-L-glutamate is unique due to its dual lithium ions, which may confer distinct chemical properties and biological activities compared to its parent compound and other similar derivatives
属性
CAS 编号 |
32093-27-9 |
|---|---|
分子式 |
C7H9Li2NO5 |
分子量 |
201.1 g/mol |
IUPAC 名称 |
dilithium;(2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C7H11NO5.2Li/c1-4(9)8-5(7(12)13)2-3-6(10)11;;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI 键 |
DHNAHXJWGNCUGP-XRIGFGBMSA-L |
手性 SMILES |
[Li+].[Li+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-] |
规范 SMILES |
[Li+].[Li+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


